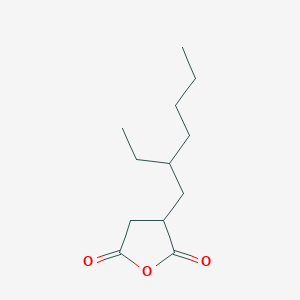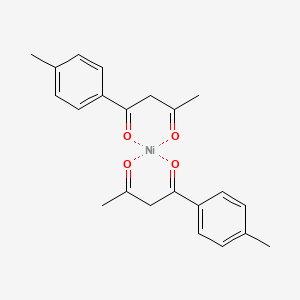
1-(4-methylphenyl)butane-1,3-dione;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)butane-1,3-dione;nickel is an organometallic compound that combines the organic molecule 1-(4-methylphenyl)butane-1,3-dione with nickel
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The resulting product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-methylphenyl)butane-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The compound is then complexed with nickel through a coordination reaction, where nickel salts (e.g., nickel chloride) are reacted with the organic ligand in the presence of a suitable solvent.
化学反応の分析
Types of Reactions: 1-(4-methylphenyl)butane-1,3-dione;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the nickel center is replaced by other metal ions or ligands.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ligand exchange reactions using various metal salts in aqueous or organic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new metal-ligand complexes.
科学的研究の応用
1-(4-methylphenyl)butane-1,3-dione;nickel has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy as a metal-based drug.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1-(4-methylphenyl)butane-1,3-dione;nickel involves coordination of the nickel center with the organic ligand. This coordination facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The compound can interact with molecular targets such as enzymes and DNA, leading to biological effects like antimicrobial activity or cytotoxicity in cancer cells .
類似化合物との比較
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with trifluoromethyl groups, leading to different chemical properties and reactivity.
1-(4-methylphenyl)butane-1,3-dione: The parent compound without the nickel coordination, used in various organic synthesis applications.
Uniqueness: 1-(4-methylphenyl)butane-1,3-dione;nickel is unique due to its combination of organic and inorganic components, which imparts distinct catalytic and biological properties
特性
CAS番号 |
54438-67-4 |
|---|---|
分子式 |
C22H24NiO4 |
分子量 |
411.1 g/mol |
IUPAC名 |
1-(4-methylphenyl)butane-1,3-dione;nickel |
InChI |
InChI=1S/2C11H12O2.Ni/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-6H,7H2,1-2H3; |
InChIキー |
OOLSQSZHGSQWGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C.CC1=CC=C(C=C1)C(=O)CC(=O)C.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


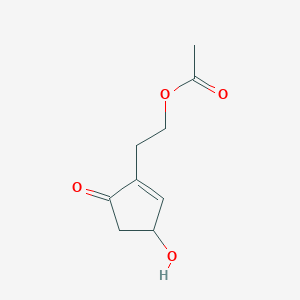
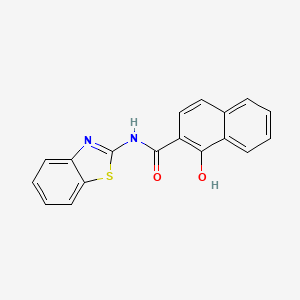
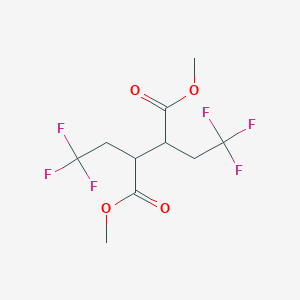

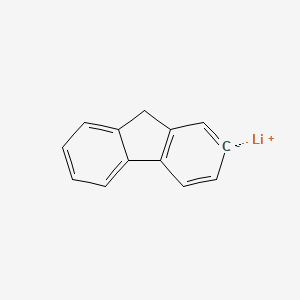
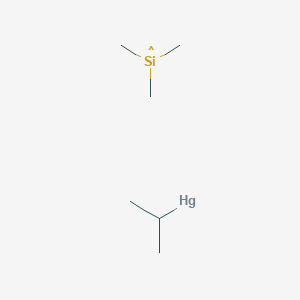
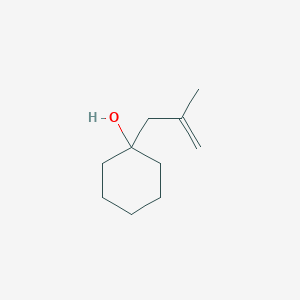

![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)


![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
